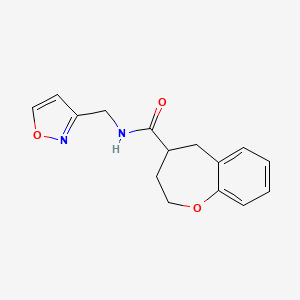![molecular formula C16H25N7OS B5547015 2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)
2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves complex chemical reactions. For example, Yu et al. (2014) described the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using a carbodiimide condensation catalysis method (Yu et al., 2014). Similarly, other research has focused on the synthesis of complex acetamide derivatives and their structural analysis, employing various techniques like NMR and IR spectroscopy (Chua et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic methods. For example, the structural analysis of similar acetamide derivatives has been performed using methods like X-ray diffraction, 1H NMR, and IR spectroscopy, providing insights into their molecular configurations and interactions (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions. For instance, Youssef (2009) discussed the reactions of related compounds with benzylidenemalononitriles and acetylenic esters, highlighting the formation of diverse chemical structures (Youssef, 2009).
Physical Properties Analysis
The physical properties of such compounds can be complex. The analysis typically includes studying their solubility, melting points, and crystal structures. The physical properties are often influenced by the molecular structure and the nature of the substituents in the compound.
Chemical Properties Analysis
The chemical properties include reactivity, stability, and the formation of derivatives. Studies such as those conducted by Abbasi et al. (2018) provide insights into the reactivity of similar compounds against various enzymes, indicating their potential chemical behavior (Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition
Compounds with similar structures have been investigated for their role in inhibiting Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell growth and survival. One study focused on improving metabolic stability of such inhibitors, suggesting potential applications in cancer therapy due to the compound's ability to target these pathways with reduced metabolic deactivation (Stec et al., 2011).
Corrosion Inhibition
Another application area is in the synthesis of compounds for corrosion inhibition. Research has shown that derivatives with similar functional groups are effective in preventing corrosion in metal surfaces, indicating the potential use of the compound in protective coatings and materials engineering (Yıldırım & Çetin, 2008).
Synthesis of Natural Products
The compound's structure is relevant to the synthesis of complex natural products, such as bistratamides, which are known for their biological activities. Research in this area focuses on developing synthetic methodologies that could apply to the synthesis of related compounds, potentially leading to new pharmaceuticals or agrochemicals (Yonezawa, Tani, & Shin, 2005).
Antitumor Activity
Several studies have explored the antitumor activities of benzothiazole derivatives, which share functional similarities with the compound . These compounds have been screened against various human tumor cell lines, indicating the potential for the compound to be used in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Materials Chemistry and Photovoltaic Efficiency
Research into the optical and electronic properties of benzothiazole derivatives has also been conducted, with findings supporting their use in materials science, particularly in the development of dye-sensitized solar cells (DSSCs). The compound's structural motifs may offer advantages in light harvesting and energy conversion efficiency, suggesting applications in renewable energy technologies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7OS/c1-10(2)22(4)8-14-19-20-21-23(14)9-15(24)18-12-6-5-7-13-16(12)17-11(3)25-13/h10,12H,5-9H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSLZVZLQKZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2NC(=O)CN3C(=NN=N3)CN(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)
